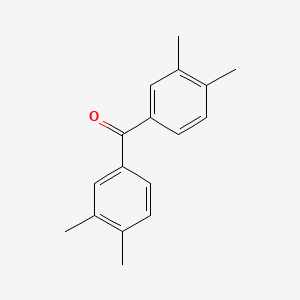
Methanone, bis(3,4-dimethylphenyl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a cyclobutane derivative . Another synthesis approach describes the creation of thieno[2,3-b]-thiophene derivatives through a reaction involving diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate . Additionally, the synthesis of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone and its derivatives has been reported, confirming the structure through various spectroscopic methods . These methods can potentially be adapted for synthesizing "Methanone, bis(3,4-dimethylphenyl)-" and its derivatives.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as single-crystal X-ray analysis, which reveals the planarity or non-planarity of certain rings within the molecules . NMR and IR spectroscopy are also employed to investigate the binding of groups within the molecules and the conformation of the molecular structure . These techniques could be applied to "Methanone, bis(3,4-dimethylphenyl)-" to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions such as hydrogen bonding, van der Waals forces, and hyperconjugative interactions, which can stabilize the molecular structure and influence the crystal packing . The reactivity of the compounds can lead to the formation of various derivatives with different substituents, which can be studied using spectroscopic methods . These reactions are crucial for understanding the reactivity of "Methanone, bis(3,4-dimethylphenyl)-."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their heat capacity, phase transitions, and thermodynamic functions . The antimicrobial, antioxidant, and insect antifeedant activities of certain derivatives have been evaluated, demonstrating the potential biological applications of these compounds . The solubility, melting points, and crystal packing are also characterized, providing a comprehensive understanding of the compounds' properties .
Relevant Case Studies
Case studies involving the synthesis and characterization of related compounds provide insights into the potential applications and properties of "Methanone, bis(3,4-dimethylphenyl)-" derivatives. For example, the antimicrobial and antifungal activities of a novel bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone derivative have been studied, indicating its potential use in medical applications . Similarly, the synthesis of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives and their biological activities suggest the versatility of these compounds .
Applications De Recherche Scientifique
Environmental Impact and Toxicology
Methanone, bis(3,4-dimethylphenyl)-, also known as Bisphenol A (BPA), is primarily used in the production of polycarbonate plastics and epoxy resins. Its presence in the environment, especially in aquatic systems, has raised concerns regarding its potential effects on wildlife and ecosystems. Research conducted by Staples et al. (2002) reviewed the aquatic toxicity of BPA, indicating that adverse effects on survival, growth, and reproduction of aquatic organisms occurred only at concentrations significantly higher than those typically found in surface waters, suggesting a relatively low risk to aquatic populations under normal environmental concentrations (Staples et al., 2002).
Another study by Bonefeld‐Jørgensen et al. (2007) explored the endocrine-disrupting potential of BPA and its analogs, demonstrating their ability to interfere with several cellular pathways, including those related to sex steroid hormone receptors and aromatase activity, highlighting the complex interactions of these compounds with endocrine systems in vitro (Bonefeld‐Jørgensen et al., 2007).
Catalysts and Chemical Synthesis
The versatility of methanone, bis(3,4-dimethylphenyl)-, extends into its utility in chemical synthesis, particularly in the development of catalysts for methanol dehydration to produce Dimethyl Ether (DME), a clean fuel alternative. Research by Bateni and Able (2018) reviewed the state of the art in catalyst preparation and analysis for methanol dehydration, focusing on the performance of various catalysts, including γ-Al2O3 and zeolites, which are pivotal in the efficient production of DME (Bateni & Able, 2018).
Renewable Resources and Environmental Sustainability
Efforts to utilize renewable plant biomass for the production of important chemicals underscore the potential of methanone derivatives in sustainable chemistry. Chernyshev et al. (2017) discussed the role of 5-Hydroxymethylfurfural (HMF), derived from hexose carbohydrates and lignocellulose, as a platform chemical for producing a wide range of materials, including monomers, polymers, and fuels, indicating a future where plant-derived chemicals can significantly reduce reliance on non-renewable hydrocarbon sources (Chernyshev et al., 2017).
Mécanisme D'action
Bis(3,4-dimethylphenyl)methanone, also known as 3,3’,4,4’-Tetramethylbenzophenone or Methanone, bis(3,4-dimethylphenyl)-, is a chemical compound with the molecular formula C17H18O . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Analyse Biochimique
Biochemical Properties
Bis(3,4-dimethylphenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, bis(3,4-dimethylphenyl)methanone can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of bis(3,4-dimethylphenyl)methanone on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, bis(3,4-dimethylphenyl)methanone can alter gene expression by affecting transcription factors and epigenetic modifications . These changes can lead to variations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, bis(3,4-dimethylphenyl)methanone exerts its effects through various mechanisms. It can bind to biomolecules, including enzymes and receptors, altering their activity. The compound has been shown to inhibit enzymes like acetylcholinesterase by binding to their active sites, preventing substrate access . Additionally, bis(3,4-dimethylphenyl)methanone can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Changes in gene expression induced by the compound are often mediated through interactions with transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
The temporal effects of bis(3,4-dimethylphenyl)methanone in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH . Long-term exposure to bis(3,4-dimethylphenyl)methanone has been shown to cause cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of bis(3,4-dimethylphenyl)methanone vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, bis(3,4-dimethylphenyl)methanone can cause toxic effects, including hepatotoxicity and neurotoxicity . These effects are often associated with the accumulation of the compound in specific tissues and the disruption of normal cellular functions.
Metabolic Pathways
Bis(3,4-dimethylphenyl)methanone is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of bis(3,4-dimethylphenyl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and efflux. Additionally, bis(3,4-dimethylphenyl)methanone can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Propriétés
IUPAC Name |
bis(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-5-7-15(9-13(11)3)17(18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFVCCPWFITRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063547 | |
| Record name | Methanone, bis(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4659-48-7 | |
| Record name | Bis(3,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, bis(3,4-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, bis(3,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, bis(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

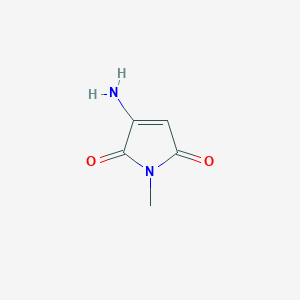
![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)
![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)


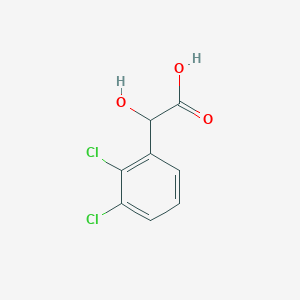
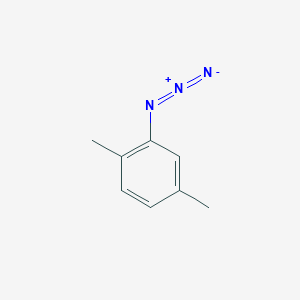

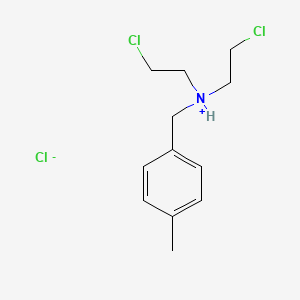


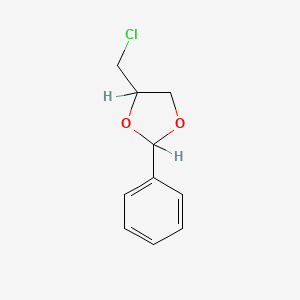
![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)